3,5-Dimethyl-2-propylpyridine
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Overview
Description
3,5-Dimethyl-2-propylpyridine is an organic compound with the molecular formula C10H15N. It belongs to the class of pyridine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. This compound is known for its unique structural features, which include two methyl groups at positions 3 and 5 and a propyl group at position 2 on the pyridine ring. These structural modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-propylpyridine can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethylpyridine with a suitable propylating agent under basic conditions. For example, 3,5-dimethylpyridine can be reacted with 1-bromopropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalytic systems and optimized reaction conditions can further enhance the production scale. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-propylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the propyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
3,5-Dimethyl-2-propylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-propylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyridine: Lacks the propyl group at position 2.
2-Propylpyridine: Lacks the methyl groups at positions 3 and 5.
3,5-Diethyl-2-propylpyridine: Contains ethyl groups instead of methyl groups at positions 3 and 5.
Uniqueness
3,5-Dimethyl-2-propylpyridine is unique due to the presence of both methyl groups at positions 3 and 5 and a propyl group at position 2. This specific substitution pattern imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3,5-dimethyl-2-propylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-4-5-10-9(3)6-8(2)7-11-10/h6-7H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAPHYTWQSGCAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=N1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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